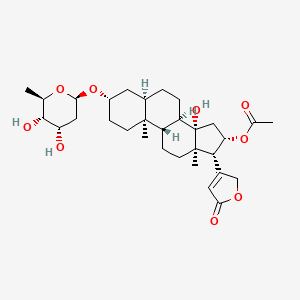

Oleandrigenin monodigitoxoside

Description

Structure

3D Structure

Properties

CAS No. |

53735-71-0 |

|---|---|

Molecular Formula |

C31H46O9 |

Molecular Weight |

562.7 g/mol |

IUPAC Name |

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |

InChI |

InChI=1S/C31H46O9/c1-16-28(35)23(33)13-26(38-16)40-20-7-9-29(3)19(12-20)5-6-22-21(29)8-10-30(4)27(18-11-25(34)37-15-18)24(39-17(2)32)14-31(22,30)36/h11,16,19-24,26-28,33,35-36H,5-10,12-15H2,1-4H3/t16-,19-,20+,21+,22-,23+,24+,26+,27+,28-,29+,30-,31+/m1/s1 |

InChI Key |

QWTDCDSWAVIWER-DVZRJHCKSA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)O |

Other CAS No. |

53735-71-0 |

Origin of Product |

United States |

Biological Sources and Isolation Research

The journey of understanding oleandrigenin monodigitoxoside begins with identifying its natural sources and the broader context of cardiac glycosides containing its aglycone, oleandrigenin.

Natural Occurrence and Distribution of Cardiac Glycosides Containing Oleandrigenin and its Derivatives

Oleandrigenin and its glycosidic forms, including this compound, are predominantly found in a select group of plant species. These plants belong to various genera, most notably within the Apocynaceae family.

Nerium oleander : Commonly known as oleander, this plant is a primary source of oleandrin (B1683999), the most well-known glycoside of oleandrigenin. nih.govphcogrev.comwikipedia.org All parts of the Nerium oleander plant, including the leaves, stems, flowers, and even the sap, contain these cardiac glycosides. frontiersin.org Research has confirmed the presence of oleandrigenin in the leaves and roots of this plant. researchgate.net

Digitalis species : While famous for producing digoxin (B3395198) and digitoxin (B75463), some Digitalis species also contain oleandrigenin. iosrjournals.orgphiladelphia.edu.jonih.gov Specifically, Digitalis lanata is a known source of various cardiac glycosides. d-nb.info

Mandevilla pentlandiana : Studies have led to the isolation of several cardenolide-type compounds from the roots of Mandevilla pentlandiana. glycoscience.ru Among these are free oleandrigenin and various glycosides of this aglycone. researchgate.netglycoscience.ruresearchgate.net

Cryptostegia madagascariensis : This plant, also known as rubber vine, is recognized as containing cardiac glycosides. plantpono.orghawaii.govwikipedia.org Research has specifically identified oleandrigenin as one of the genins present in this species. nih.govtdl.org The milky latex exuded from the plant is particularly rich in these toxic compounds. wikipedia.org

Table 1: Plant Genera and Species Containing Oleandrigenin and its Derivatives

| Plant Genus | Plant Species | Family | Reference |

|---|---|---|---|

| Nerium | oleander | Apocynaceae | nih.govresearchgate.net |

| Digitalis | lanata, purpurea | Scrophulariaceae | iosrjournals.orgphiladelphia.edu.jod-nb.info |

| Mandevilla | pentlandiana | Apocynaceae | researchgate.netresearchgate.netnih.gov |

| Cryptostegia | madagascariensis | Apocynaceae | plantpono.orgnih.govtdl.org |

Intra-plant Distributional Studies of this compound Precursors

The concentration of oleandrigenin and its precursors is not uniform throughout the plant. In Nerium oleander, oleandrin, a direct precursor to this compound through hydrolysis of its oleandrose (B1235672) sugar, is found in all parts of the plant. frontiersin.org However, the highest concentrations are typically found in the leaves. frontiersin.org The milky sap is also a significant reservoir of these compounds. wikipedia.org Research on Mandevilla pentlandiana has focused on the roots as a primary source for the isolation of oleandrigenin-containing glycosides. researchgate.netglycoscience.ru In Cryptostegia madagascariensis, the toxic latex is a key site of cardiac glycoside accumulation. wikipedia.org

Advanced Extraction and Purification Methodologies for this compound

The isolation of this compound from its natural sources requires sophisticated and optimized techniques to ensure purity and yield.

Optimization of Extraction Techniques from Plant Matrices

The initial step in isolating cardiac glycosides involves extraction from the plant material. The choice of solvent and extraction method is critical for maximizing the yield.

Solvent Extraction : Lower alcohols, such as ethanol, are commonly used for the initial extraction of cardiac glycosides from plant leaves like Nerium oleander. google.com A hydroalcoholic solution (ethanol:water) has also been effectively used. scispace.com Methanolic extracts are also prepared for analysis. researchgate.net

Multi-step Extraction : A method to improve yield involves a primary extraction with a lower alcohol, followed by concentration and a secondary extraction with a mixed solvent system, such as n-butanol, chloroform, and ethanol. google.com

Temperature and Method : The extraction process can be enhanced by factors such as temperature and the use of techniques like ultrasonication. For instance, extracting Nerium oleander leaves with an ethanol-water mixture at 60°C in an ultrasound water bath has been reported. scispace.com Another method involves drying and crushing the leaves at high temperatures before leaching with ethanol. google.com

Chromatographic Purification Strategies for this compound Isolation

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the purification of this compound.

Flash Chromatography : This technique is a common method for the purification of reaction mixtures and crude extracts. nih.gov Normal phase column chromatography is often employed to separate diastereomeric mixtures that can arise during synthesis or from natural extracts. nih.govchemrxiv.org

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for both the qualitative and quantitative analysis of cardiac glycosides. researchgate.net Reversed-phase HPLC, often using a C18 column, is frequently used to separate individual glycosides from complex mixtures. researchgate.net Gradient elution with solvents like acetonitrile (B52724) and water (often with a modifier like orthophosphoric acid) allows for the effective separation of these compounds. researchgate.net

Solid-Phase Extraction (SPE) : SPE is often used as a sample clean-up step before HPLC analysis. researchgate.net It helps to remove interfering substances, such as pigments, from the plant extract. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) : This hyphenated technique is invaluable for the characterization and quantification of cardiac glycosides. scielo.brnih.gov It provides high sensitivity and specificity, allowing for the detection of compounds at very low concentrations. scielo.brnih.gov

Biosynthetic Pathways and Metabolic Engineering of Oleandrigenin Monodigitoxoside

Primary Biosynthetic Routes of the Oleandrigenin Aglycone Moiety

The formation of the oleandrigenin aglycone, the steroid core of the molecule, follows a pathway common to all steroids, beginning with simple precursors and proceeding through a series of enzymatic modifications. wikipedia.org

The fundamental backbone of the oleandrigenin aglycone is the steroid nucleus, a four-ring structure known as gonane. wikipedia.org The biosynthesis of this core structure begins with the acetate-mevalonate pathway. nih.govahajournals.org Acetyl-CoA is converted to mevalonic acid, a key six-carbon intermediate. A critical enzyme in this early stage is HMG-CoA reductase, which catalyzes the reduction of HMG-CoA to mevalonate (B85504). This pathway ultimately leads to the formation of the 30-carbon triterpenoid (B12794562) squalene (B77637). wikipedia.org Through a series of cyclization reactions, squalene is transformed into lanosterol (B1674476) in animals and fungi, or cycloartenol (B190886) in plants, which serve as the foundational sterol precursors for all other steroids. wikipedia.orgnih.gov

Following the formation of the basic sterol skeleton, a series of modifications, including oxidation, reduction, and hydroxylation, occur to produce the specific cardenolide aglycone. Research has demonstrated that progesterone (B1679170) is a key intermediate and an essential precursor in the biosynthesis of cardenolides in plants like Digitalis lanata. nih.govnih.govoup.com The conversion of pregnenolone (B344588) to progesterone is a critical step in this pathway. nih.gov Studies have shown that the administration of progesterone can enhance the production of cardenolides in plant cultures. d-nb.info The enzyme progesterone 5β-reductase plays a crucial stereospecific role, catalyzing the reduction of progesterone to 5β-pregnane-3,20-dione, a committed step towards the formation of 5β-cardenolides. mdpi.comnih.gov This highlights the central role of progesterone metabolism in the biosynthesis of the oleandrigenin aglycone.

Glycosylation Mechanisms and Digitoxose (B191001) Sugar Moiety Incorporation (e.g., UDP-sugar Reactions)

Glycosylation, the attachment of sugar units to the aglycone, is a critical final step in the biosynthesis of oleandrigenin monodigitoxoside, significantly influencing its biological activity. nih.gov This process is catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.gov These enzymes transfer an activated sugar molecule, such as UDP-digitoxose, to the C-3 position of the oleandrigenin aglycone. nih.govrsc.org The biosynthesis of the specialized sugar, digitoxose, is a multi-step enzymatic process starting from a common sugar precursor like glucose-1-phosphate. nih.govresearchgate.net The pathway involves a series of reactions including dehydration and reduction to form the final 2,6-dideoxyhexose, which is then activated as a UDP-sugar for transfer. nih.gov The specificity of the UGTs for both the sugar donor and the aglycone acceptor ensures the formation of the correct glycoside. nih.gov

Biotechnological Approaches for this compound Production

The low natural abundance and complex structure of this compound have driven research into biotechnological methods for its production, offering alternatives to extraction from plant sources or complex chemical synthesis. thieme-connect.comnih.govnih.gov

Plant cell and tissue cultures represent a promising platform for producing cardenolides. openagrar.decas.cz Cultures of various plants, including Digitalis and Nerium oleander, have been shown to synthesize cardenolides. cas.cznih.govfao.org The production of these compounds in vitro can be influenced by the composition of the culture medium, including the presence of growth regulators. cas.cz While some studies have reported the synthesis of cardenolide-like substances in undifferentiated callus cultures, others have noted that organ differentiation, such as the formation of shoots, can lead to higher accumulation of these compounds. cas.czfao.org However, a common challenge is the decline in productivity over successive subcultures, a phenomenon known as somaclonal variation. openagrar.decas.cz

Table 1: Examples of Plant Culture Systems for Cardenolide Production

| Plant Species | Culture Type | Key Findings |

| Digitalis lanata | Cell Suspension Culture | Capable of biotransforming cardenolide precursors. thieme-connect.comnih.gov |

| Digitalis purpurea | Shoot-forming Tissues | Accumulated digitoxin (B75463) in bioreactor cultures. fao.org |

| Coronilla varia | Tissue Culture | Synthesized cardenolide-like substances, but production declined over time. cas.cz |

| Nerium oleander | Cell Suspension Culture | Demonstrated the ability to glucosylate steroid aglycones. nih.gov |

Biotransformation, using plant cell cultures or microorganisms, is another powerful biotechnological tool for producing specific cardenolides. openagrar.desemanticscholar.org This approach involves feeding a precursor molecule or the aglycone itself to the culture, which then performs specific enzymatic reactions, such as glycosylation or hydroxylation, to yield the desired product. nih.govthieme-connect.com For instance, cell suspension cultures of Nerium oleander have been shown to glucosylate steroid aglycones fed to the medium. nih.gov Similarly, Digitalis lanata cell cultures can convert digitoxin derivatives into other valuable cardenolides. openagrar.de Microbial biotransformation, using fungi like Alternaria eureka, has also been successfully employed to modify cardenolides like gitoxigenin, a compound structurally related to oleandrigenin, to produce novel derivatives. semanticscholar.orgmdpi.com This strategy can be used to generate new compounds with potentially improved properties or to study the metabolism of these complex molecules. semanticscholar.org

Genetic Engineering Strategies for Enhanced Biosynthesis and Accumulation

The metabolic engineering of plants to enhance the production of valuable secondary metabolites, such as cardenolides, represents a significant area of biotechnological research. d-nb.info However, progress in the genetic engineering of this compound and related cardiac glycosides has been constrained by a limited understanding of their complex biosynthetic pathways and the genes encoding the requisite enzymes. thieme-connect.comthieme-connect.com Despite these challenges, several pioneering studies have demonstrated the potential of genetic manipulation in host plants and microorganisms to increase the yield of these pharmacologically important compounds.

Metabolic engineering strategies for cardenolides require the identification and introduction of key biosynthetic genes into suitable host organisms or the manipulation of existing genes within the producer plant. d-nb.info The majority of research has centered on the genus Digitalis, a primary natural source of many medicinal cardenolides. thieme-connect.com Early efforts in this domain involved the development of reliable plant transformation protocols. For instance, Agrobacterium tumefaciens-mediated transformation was successfully used to create transgenic Digitalis lanata plants, laying the groundwork for future genetic manipulation. thieme-connect.comthieme-connect.com

A key strategy in metabolic engineering is to increase the flux of precursors into the desired biosynthetic pathway. The biosynthesis of cardenolides, like all steroids, originates from the mevalonic acid (MVA) pathway. A notable study targeted this pathway by expressing the cDNA for the catalytic domain of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a rate-limiting enzyme in the MVA pathway, from Arabidopsis thaliana in Digitalis minor. thieme-connect.com This approach aims to boost the supply of isoprenoid precursors, which are the fundamental building blocks for the steroidal core of oleandrigenin.

Another critical enzyme family targeted for genetic engineering is the progesterone 5β-reductases (P5βR), which are believed to be involved in the formation of the 5β-configured steroid nucleus characteristic of most medicinally active cardenolides. d-nb.infothieme-connect.com Although the precise role of P5βR has been debated, its gene is considered a key candidate for manipulation to direct the metabolic flow towards the desired cardenolide structures. thieme-connect.com

The later steps of the pathway, involving specific hydroxylations and glycosylations, are crucial for determining the final structure and activity of the glycoside. The enzymes responsible for the 14β-hydroxylation and the subsequent attachment of sugar moieties, such as digitoxose to the oleandrigenin aglycone, are not yet fully identified. thieme-connect.com Once these genes are cloned and characterized, they will become prime targets for overexpression or modification to enhance the production of specific compounds like this compound.

While direct engineering for this compound is still on the horizon, the foundational strategies are being established. These approaches, combined with advances in genomics and transcriptomics to identify novel biosynthetic genes, pave the way for future success in producing high-value cardenolides in engineered systems. thieme-connect.com

Table 1: Examples of Genetic Engineering Strategies Relevant to Cardenolide Biosynthesis

| Strategy | Target Gene/Enzyme | Host Organism | Objective | Reference |

|---|---|---|---|---|

| Precursor Flux Enhancement | HMG1 (cDNA for catalytic domain of HMGR) from Arabidopsis thaliana | Digitalis minor | Increase the supply of mevalonate pathway precursors for steroid biosynthesis. | thieme-connect.com |

| Pathway Redirection | Progesterone 5β-reductase (P5βR) | Digitalis sp. | To control the stereochemistry of the steroid backbone, favoring the 5β configuration typical of active cardenolides. | d-nb.infothieme-connect.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Oleandrigenin |

| Progesterone |

| Digitoxose |

Molecular Mechanisms of Action of Oleandrigenin Monodigitoxoside

Primary Molecular Targets and Binding Dynamics

The initial and most critical interaction of oleandrigenin monodigitoxoside, a potent cardiac glycoside, occurs at the cell surface with the Na+/K+-ATPase enzyme. This interaction is the cornerstone of its biological activity.

Inhibition of Na+/K+-ATPase (Sodium-Potassium Pump)

The primary molecular mechanism of this compound is the direct inhibition of the Na+/K+-ATPase, an essential enzyme embedded in the plasma membrane of most animal cells. mdpi.comjocmr.org This enzyme, often called the sodium-potassium pump, is responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane by actively transporting three Na+ ions out of the cell and two K+ ions into the cell, a process that requires the hydrolysis of ATP. jocmr.orgfrontiersin.org

Oleandrigenin, the aglycone of this compound, has been shown to be a potent inhibitor of this pump. nih.govmedchemexpress.com Its inhibitory action disrupts the normal ion flux, leading to a cascade of intracellular events. frontiersin.orgnih.gov The toxic effects of oleander-derived glycosides are confirmed to be exerted through this inhibition of the sodium pump's activity. nih.gov Research has quantified this inhibitory potential, establishing specific concentrations required to achieve significant enzyme inhibition.

Interactive Table: Inhibitory Concentration (IC50) of Oleandrigenin and Related Compounds on Na+/K+-ATPase

Users can sort the table by compound or IC50 value.

| Compound | IC50 (µmol/L) | Reference |

|---|---|---|

| Ouabain | 0.22 | nih.gov |

| Oleandrin (B1683999) | 0.62 | nih.gov |

| Oleandrigenin | 1.23 | nih.gov |

Isoform-Specific Interactions with Na+/K+-ATPase Alpha Subunits

The Na+/K+-ATPase enzyme is a heterodimer composed of a catalytic α-subunit and a glycosylated β-subunit. mdpi.comnih.gov The α-subunit is the binding site for cardiac glycosides, cations, and ATP. mdpi.comnih.gov In mammals, four distinct isoforms of the α-subunit have been identified (α1, α2, α3, and α4), each with a tissue-specific expression pattern and distinct properties. jocmr.orgnih.govmdpi.com

The interaction of this compound and its parent compounds is not uniform across these isoforms; it exhibits significant specificity. The α1 subunit is often considered the "housekeeping" isoform due to its ubiquitous presence, while the α2 and α3 isoforms have more restricted distribution, with α3 being found in high concentrations in neuronal and cardiac muscle tissues. nih.gov

Research indicates that cardiac glycosides like oleandrin have a higher affinity for the α3-isoform compared to the α1-isoform. mdpi.com This differential sensitivity is crucial, as the expression levels of these isoforms can determine a cell's response. For instance, the sensitivity of human cancer cells to oleandrin has been directly correlated with a higher ratio of α3 to α1 isoform expression. nih.gov Human cancer cells often express the more sensitive α3 isoform, whereas rodent cells may only express the less sensitive α1 isoform, explaining the differential effects observed in some studies. nih.govnih.gov This makes the α3 isoform a significant target in the context of the compound's activity. nih.gov

Interactive Table: Characteristics of Na+/K+-ATPase Alpha Isoforms

Users can filter the table by isoform or primary location.

| Isoform | Primary Location | Sensitivity to Cardiac Glycosides | Reference |

|---|---|---|---|

| α1 | Ubiquitous ("housekeeping") | Less Sensitive | nih.govnih.gov |

| α2 | Muscle, heart, brain, adipose tissue | Sensitive | mdpi.com |

| α3 | Neurons, cardiac muscle | Highly Sensitive | nih.govmdpi.comnih.gov |

| α4 | Male germ cells (sperm flagellum) | Sensitive | mdpi.com |

Downstream Intracellular Signaling Pathway Modulation

The inhibition of the Na+/K+-ATPase pump by this compound is not an isolated event but the trigger for a complex network of downstream signaling pathways.

Perturbation of Cellular Ion Homeostasis and Calcium Signaling

The immediate consequence of Na+/K+-ATPase inhibition is a disruption of the cell's ion balance. nih.gov The blockage of the pump leads to an accumulation of intracellular Na+ and a depletion of intracellular K+. mdpi.com This elevated intracellular Na+ concentration alters the function of other membrane transporters, most notably the Na+/Ca2+ exchanger. nih.gov This exchanger, working in reverse due to the altered sodium gradient, begins to pump Na+ out of the cell while pumping calcium (Ca2+) ions in. nih.govthieme-connect.com

The result is a significant increase in the intracellular Ca2+ concentration. frontiersin.orgnih.gov This increase is further amplified by the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum. nih.govmdpi.com This perturbation of Ca2+ homeostasis is a critical secondary messaging event that initiates further signaling pathways. nih.gov

Activation of Kinase Cascades (e.g., Src Tyrosine Kinase, MAPK, Ras, EGFR)

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides can initiate a cascade of protein phosphorylation events. nih.gov This signaling cascade often begins with the activation of Src tyrosine kinase, a non-receptor tyrosine kinase that associates with the Na+/K+-ATPase. nih.govresearchgate.net

Once activated, Src can phosphorylate and "transactivate" other receptors, notably the Epidermal Growth Factor Receptor (EGFR), even in the absence of its natural ligand, EGF. nih.govresearchgate.netfrontiersin.org The activated EGFR then recruits a series of adaptor proteins, such as Shc and Grb2, to the plasma membrane. nih.govpharmgkb.org This protein complex subsequently activates the small G-protein Ras. nih.govucsf.edu

The activation of Ras is a pivotal point that leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade (also known as the Ras-Raf-MEK-ERK pathway). nih.govresearchgate.netpharmgkb.org This sequential activation of kinases transmits the signal from the cell surface to the nucleus, where it can influence gene transcription and various cellular processes. nih.govebi.ac.uk

Involvement of Phospholipase C and Inositol (B14025) Triphosphate Signaling

In parallel with the kinase cascades, the Na+/K+-ATPase signaling complex can also engage the Phospholipase C (PLC) pathway. nih.govmdpi.com Activation of PLC, which can also occur downstream of EGFR activation, leads to the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). pharmgkb.orgwikipedia.orgnih.gov

This cleavage generates two important second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). wikipedia.orgnih.gov While DAG remains in the membrane to activate other proteins like protein kinase C, IP3 is a soluble molecule that diffuses into the cytoplasm. wikipedia.org There, it binds to specific IP3 receptors on the membrane of the endoplasmic reticulum. wikipedia.orgdojindo.com These receptors are ligand-gated Ca2+ channels, and their activation by IP3 triggers a rapid release of stored Ca2+ into the cytoplasm, further contributing to the rise in intracellular calcium concentration initiated by the Na+/Ca2+ exchanger. nih.govmdpi.comdojindo.com

Impact on Gene Expression and Epigenetic Regulation

The compound's influence extends to the fundamental processes of gene and protein expression, including the epigenetic reactivation of critical cellular guards and the modulation of growth factors essential for tumor progression.

Reactivation of Silenced Tumor Suppressor Genes via Calcium Signaling Pathways

Tumor suppressor genes, which regulate normal cell division and replication, can be rendered inactive or "silenced" in cancer cells through epigenetic modifications. wikipedia.org Research has uncovered that certain therapeutic agents can reverse this silencing. u-tokyo.ac.jpmdpi.com A key finding in this area is that targeting calcium signaling pathways can lead to the reactivation of these crucial genes. bnu.edu.cnnih.gov

Cardiac glycosides, as a class of compounds, have been shown to alter intracellular calcium levels. bnu.edu.cnnih.gov This alteration can trigger a cascade of events involving calcium-calmodulin kinase (CamK). The activation of CamK can lead to the removal of repressive proteins, such as MeCP2, from the promoters of silenced tumor suppressor genes, thereby restoring their expression. bnu.edu.cnnih.gov This mechanism suggests a pathway by which cardiac glycosides could epigenetically reprogram cancer cells and reactivate their intrinsic safety mechanisms. bnu.edu.cn While this mechanism has been established for cardiac glycosides in general, further research is needed to delineate the specific role of this compound within this process.

Modulation of Specific Growth Factor Expression (e.g., Fibroblast Growth Factor 2 - FGF-2)

Fibroblast Growth Factor 2 (FGF-2) is a protein that plays a significant role in tumor growth and angiogenesis—the formation of new blood vessels that supply tumors with nutrients. saludintegral.hn this compound is a component of Anvirzel, an extract from the Nerium oleander plant. nih.govresearchgate.net Studies have demonstrated that Anvirzel and its primary active component, oleandrin, can inhibit the export of FGF-2 from prostate cancer cells. nih.govnih.govfrontiersin.org

This inhibition is concentration- and time-dependent, typically requiring continuous incubation for 48 to 72 hours to be effective. nih.govresearchgate.net For instance, non-cytotoxic concentrations of Anvirzel (100 ng/mL) resulted in a 51.9% inhibition of FGF-2 release from PC3 prostate cancer cells and a 30.8% inhibition from DU145 cells. nih.gov The mechanism is believed to involve the interaction of the cardiac glycoside with the Na+,K+-ATPase pump on the cell membrane. nih.govinternational-pharma.com By blocking the release of FGF-2, this compound can contribute to the suppression of tumor-promoting activities. saludintegral.hn

Mechanisms of Cell Fate Regulation and Cell Death Induction

This compound is involved in orchestrating multiple forms of programmed cell death, a critical aspect of its potential anti-cancer activity. It can trigger apoptosis through the cell's internal machinery, modulate autophagy, and induce other specialized forms of cell death. tandfonline.commdpi.com

Apoptosis Induction Pathways and Intrinsic Apoptotic Cascade Activation

Apoptosis is a form of programmed cell death essential for removing damaged or unwanted cells. It can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. teachmeanatomy.inforesearchgate.net The intrinsic pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria. nih.govnih.gov This release leads to the activation of a cascade of enzymes called caspases, ultimately dismantling the cell in a controlled manner. researchgate.netnih.gov

Cardiac glycosides, including the components of Anvirzel, are known to induce apoptosis in various human cancer cell lines. researchgate.nettandfonline.commskcc.org The mechanism often involves the intrinsic pathway, initiated by an increase in intracellular calcium levels, which leads to the release of cytochrome c from mitochondria and the subsequent activation of caspases, such as caspase-3 and caspase-9. saludintegral.hnnih.gov Studies on oleandrin have shown it can activate both intrinsic and extrinsic apoptotic pathways in osteosarcoma cells. nih.gov This activation is marked by an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the release of cytochrome c into the cytoplasm. nih.gov

Table 1: Key Proteins in Oleandrigenin-Modulated Apoptosis

| Protein Family/Component | Role in Apoptosis | Modulation by Cardiac Glycosides |

|---|---|---|

| Bcl-2 Family | Regulates mitochondrial membrane permeability. teachmeanatomy.info | Modulates the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) members. nih.govnih.gov |

| Cytochrome c | Released from mitochondria to initiate the caspase cascade. uoa.gr | Release is triggered by increased intracellular calcium and mitochondrial stress. saludintegral.hnnih.gov |

| Caspases | Executioner enzymes that dismantle the cell. researchgate.net | Initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) are activated. saludintegral.hnnih.gov |

Autophagy Modulation and Induction

Autophagy is a cellular process of self-digestion, where the cell degrades and recycles its own components. It can act as a survival mechanism under stress, but can also lead to a form of programmed cell death. mdpi.com Cardiac glycosides, including oleandrin, have been shown to induce autophagy in several cancer cell lines, such as human pancreatic cancer and glioblastoma cells. tandfonline.commdpi.com

In some contexts, autophagy is presented as an alternative cell death mechanism to apoptosis. researchgate.net For example, in human glioblastoma U87 cells, Anvirzel treatment was suggested to stimulate autophagy through the inhibition of Glycogen Synthase Kinase-3 (GSK-3). tandfonline.com The inhibition of GSK-3 can, in turn, stimulate autophagy. tandfonline.com The induction of autophagy by cardiac glycosides can also be linked to the inhibition of the mTOR pathway, a central regulator of cell growth and metabolism. mdpi.com

Anoikis and Immunogenic Cell Death Pathways

Anoikis is a specific type of apoptosis that occurs when cells detach from the correct extracellular matrix (ECM). frontiersin.org This process is crucial for preventing detached cells from colonizing other parts of the body, a key step in metastasis. While cardiac glycosides are known to induce apoptosis, specific research directly linking this compound to the induction of anoikis is an emerging area. However, given its profound effects on cell adhesion and survival signaling, its potential to influence anoikis resistance in cancer cells is a logical area for further investigation.

Immunogenic cell death (ICD) is a form of cell death that stimulates an immune response against the dead or dying cancer cells. ehu.eus This process is characterized by the release of "danger signals" or damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT), ATP, and high-mobility group box 1 (HMGB1). ehu.eusnih.gov These signals attract and activate immune cells, turning the dying cancer cell into a form of anti-cancer vaccine. ehu.eus

Oleandrin has been identified as an inducer of ICD in breast cancer cells. nih.govnih.gov It triggers endoplasmic reticulum (ER) stress, leading to the surface exposure of CRT and the release of other DAMPs. nih.govnih.gov This process enhances the ability of immune cells, like dendritic cells, to recognize and target cancer cells for destruction. nih.gov The induction of ICD by cardiac glycosides represents a significant mechanism by which these compounds may exert their anti-tumor effects, not just by directly killing cancer cells but also by recruiting the immune system to fight the tumor. mdpi.com

Table 2: Hallmarks of Immunogenic Cell Death Induced by Oleandrin

| DAMP (Damage-Associated Molecular Pattern) | Function in ICD |

|---|---|

| Calreticulin (CRT) | Acts as an "eat me" signal on the cell surface, promoting phagocytosis by dendritic cells. nih.gov |

| ATP | Functions as a "find me" signal, attracting immune cells to the site of cell death. nih.gov |

| High-Mobility Group Box 1 (HMGB1) | A late-stage DAMP that promotes the maturation of dendritic cells and the presentation of tumor antigens. nih.gov |

| Heat Shock Proteins (HSP70/90) | Exposed on the cell surface, they can also contribute to the immune response. nih.gov |

"Off-Target" Molecular Interactions and Additional Intracellular Targets

While the primary molecular target of cardiac glycosides, including this compound, is the Na+/K+-ATPase enzyme, a growing body of research indicates that their biological activity is not limited to this interaction alone. nih.govthieme-connect.com These compounds can engage in a variety of "off-target" molecular interactions and modulate additional intracellular targets, which may be independent of the Na+/K+-ATPase ion transport inhibition. nih.gov These interactions contribute to a complex pharmacological profile.

Beyond the canonical inhibition of the sodium pump, cardiac glycosides may directly interact with the plasma membrane, leveraging their steroid nucleus to alter membrane fluidity. nih.gov This can indirectly influence the function of various membrane-associated proteins and receptors. nih.gov Furthermore, it is considered plausible that these compounds can be internalized to engage with susceptible intracellular targets directly or bind to other transmembrane receptors. nih.gov

Several key signaling pathways and proteins have been identified as potential off-target modulators by cardiac glycosides. Some studies indicate that certain cardiac glycosides can lead to the downregulation of pro-survival proteins from the Bcl-2 family, such as Mcl-1 and Bcl-xL. nih.gov The Bcl-2 family of proteins are crucial regulators of apoptosis, and their modulation can significantly impact cell survival. nordiqc.orgresearchgate.net

Research on oleandrin, another glycoside sharing the same aglycone (oleandrigenin) as this compound, has provided further insight into these alternative mechanisms. Studies have shown that oleandrin can inhibit the nuclear factor-kappa B (NF-κB) pathway and suppress the phosphorylation of Akt and p70S6K, leading to an attenuation of mTOR activity. nih.gov Additionally, oleandrin and its aglycone, oleandrigenin, have been found to inhibit the expression of fibroblast growth factor 2 (FGF-2). nih.gov

The table below summarizes key off-target molecular interactions that have been associated with cardiac glycosides, providing a broader context for the potential mechanisms of this compound.

Table 1: Potential Off-Target Molecular Interactions of Cardiac Glycosides

| Target/Pathway | Description of Interaction | Associated Compounds (from studies) | References |

| Plasma Membrane | The steroid nucleus of the cardiac glycoside interacts with the membrane, altering its fluidity and indirectly affecting membrane proteins. | General Cardiac Glycosides | nih.gov |

| Fibroblast Growth Factor 2 (FGF-2) | Inhibition of FGF-2 expression in prostate cancer cells. | Oleandrin, Oleandrigenin | nih.gov |

| NF-κB Pathway | Inhibition of the signaling pathway, attenuating downstream effects. | Oleandrin | nih.gov |

| Akt/mTOR Pathway | Attenuation of mTOR activity through inhibition of Akt and p70S6K phosphorylation. | Oleandrin | nih.gov |

| Wnt/β-catenin Pathway | Suppression of the pathway in specific cancer cell models. | Oleandrin | nih.gov |

| Bcl-2 Family Proteins (Mcl-1, Bcl-xL) | Downregulation of these pro-survival proteins, potentially promoting apoptosis. | General Cardiac Glycosides | nih.gov |

Preclinical Pharmacological Investigations of Oleandrigenin Monodigitoxoside

Antiproliferative and Cytostatic Effects in In Vitro and In Vivo Model Systems

The potential of oleandrigenin and its derivatives as anticancer agents has been explored through their ability to inhibit cell proliferation and induce cell death in various cancer models.

Efficacy Studies in Diverse Cancer Cell Lines (e.g., lung, colon, breast, prostate, pancreatic, leukemia, neuroblastoma, melanoma)

In vitro studies have demonstrated the antiproliferative effects of cardiac glycosides, including compounds structurally related to oleandrigenin monodigitoxoside, across a wide range of human cancer cell lines. Research has shown that these compounds can induce apoptosis, or programmed cell death, and halt the cell cycle in various cancer types. For instance, the cardiac glycoside oleandrin (B1683999) has been shown to induce apoptosis in gastric cancer cells and inhibit their proliferation by arresting the cell cycle at the G0/G1 phase. imrpress.com

Studies on various cancer cell lines have revealed the potent cytotoxic effects of cardiac glycosides. For example, the NCI-60 human tumor cell line screen has been utilized to evaluate the antiproliferative activity of synthetic analogs of digitoxigenin (B1670572) and oleandrin, identifying derivatives with growth inhibitory power in the submicromolar range. researchgate.net Furthermore, compounds like uscharidin (B1213358) and calotropin (B1668234) have shown pronounced cytotoxicity against glioblastoma cell lines (A172 and U251) at low nanomolar concentrations. researchgate.net The antiproliferative activity of these compounds is often attributed to their ability to induce cell cycle arrest and apoptosis.

The broad-spectrum antiproliferative activity of cardiac glycosides has been observed in cell lines derived from various cancers, including:

Lung Cancer: Studies have investigated the effects on non-small cell lung cancer (NSCLC) cell lines. jcpjournal.org

Colon Cancer: The antiproliferative activities have been evaluated in colon cancer cell lines. jcpjournal.org

Breast Cancer: Research has included investigations on breast adenocarcinoma cell lines such as MCF-7 and MDA-MB-231. mdpi.com

Prostate Cancer: The growth inhibitory effects on prostate cancer cells have been a subject of study. nih.gov

Pancreatic Cancer: The efficacy has been tested against pancreatic carcinoma cell lines like PANC-1. mdpi.com

Leukemia: The growth-inhibiting potential has been assessed in hematopoietic tumor cell lines. mdpi.com

Neuroblastoma: While specific data on this compound in neuroblastoma is limited, related cardiac glycosides have been studied for their effects on nervous system tumors.

Melanoma: The broad anticancer activity of cardiac glycosides suggests potential efficacy against melanoma cell lines.

Interactive Table: Antiproliferative Activity of Related Cardiac Glycosides in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Compound(s) | Observed Effects |

|---|---|---|---|

| Gastric Cancer | HGC-27, SNU-1 | Oleandrin | Induces apoptosis and autophagy, halts cell cycle at G0/G1 phase. imrpress.com |

| Glioblastoma | A172, U251 | Uscharidin, Calotropin | Pronounced cytotoxicity at low nanomolar concentrations, induces G2/M cell cycle arrest. researchgate.net |

| Prostate Cancer | PC-3 | Oleandrin | Induces programmed cell death. phcogrev.com |

| Breast Cancer | MCF-7, MDA-MB-231 | Breastin (N. oleander extract) | Inhibition of cell growth. mdpi.com |

| Lung Cancer | MOR | Breastin (N. oleander extract) | Inhibition of cell growth. mdpi.com |

| Pancreatic Cancer | PANC-1 | Breastin (N. oleander extract) | Inhibition of cell growth. mdpi.com |

| Colorectal Carcinoma | HCT-116 | Breastin (N. oleander extract) | Inhibition of cell growth. mdpi.com |

Tumor Growth Inhibition and Regression in Animal Models

In vivo studies using animal models have provided further evidence for the anticancer potential of oleander extracts containing cardiac glycosides. For instance, an aqueous extract of Nerium oleander, for which oleandrin is a major constituent, was shown to significantly reduce the growth of breast cancer xenograft tumors in nude mice. mdpi.com In these experiments, while untreated tumors grew substantially, the extract-treated tumors exhibited significantly slower growth. mdpi.com Another study using a gastric cancer model in Balb/c nude mice demonstrated that oleandrin could inhibit tumor growth by inducing apoptosis and activating autophagy. imrpress.com

Antiviral Activity Research in Cellular and Animal Models

The potential of oleandrigenin-related compounds to combat viral infections has been an area of active investigation, particularly highlighted during the COVID-19 pandemic.

Inhibition of Viral Replication in In Vitro Cellular Models (e.g., SARS-CoV-2 in Vero cells)

In vitro studies have demonstrated the potent antiviral activity of oleandrin, a compound closely related to this compound, against SARS-CoV-2, the virus responsible for COVID-19. biorxiv.orgnih.gov Research conducted using Vero cells, a cell line commonly used in virology research, showed that prophylactic (pre-infection) administration of oleandrin at low concentrations resulted in a significant reduction in virus production. biorxiv.orgnih.gov Specifically, a concentration of 0.05 µg/ml led to an 800-fold reduction, while a 0.1 µg/ml dose caused a more than 3,000-fold reduction in infectious virus production. biorxiv.orgnih.gov The half-maximal effective concentration (EC50) was determined to be 11.98 ng/ml at 24 hours post-infection and 7.07 ng/ml at 48 hours post-infection. nih.govnih.gov

Therapeutic (post-infection) treatment with oleandrin also proved effective in reducing viral titers in Vero cells. biorxiv.orgnih.gov When administered up to 24 hours after infection, concentrations of 0.05 µg/ml and 0.1 µg/ml resulted in a 78-fold and over 100-fold reduction in viral titers, respectively, when measured at 48 hours. biorxiv.orgnih.govnih.gov

Characterization of Broad-Spectrum Antiviral Potential

The antiviral activity of cardiac glycosides is not limited to a single virus, suggesting a broad-spectrum potential. nih.gov Oleandrin itself has been shown previously to possess inhibitory activity against several different viruses. biorxiv.org This broad activity suggests that these compounds may target host cell processes that are utilized by multiple viruses for replication, rather than targeting a specific viral component. The investigation into broad-spectrum antivirals is crucial for developing treatments that can be effective against a range of existing and emerging viral threats. mdpi.com

Neuroprotective Efficacy Studies in Experimental Models

Preclinical research has explored the potential of oleandrin and related compounds to protect neurons from damage. Studies using brain slice models of ischemic injury, which mimics the effects of a stroke, have shown that oleandrin can provide significant neuroprotection to neural tissues damaged by oxygen and glucose deprivation. nih.gov Importantly, this neuroprotective activity was maintained even when administration was delayed for several hours after the initial insult. nih.gov

Further investigation into the mechanism of this neuroprotection suggests that it is at least partially mediated by the cardiac glycoside constituents of the extract. nih.gov A critical finding from these studies is that oleandrin is capable of crossing the blood-brain barrier, a key characteristic for any drug intended to have a direct effect on the central nervous system. nih.gov This was demonstrated in a novel in vivo model for neuroprotection, indicating the potential for these compounds to be developed for the treatment of conditions like ischemic stroke. nih.gov

Brain Slice Models of Ischemic Injury

The neuroprotective potential of cardiac glycosides related to this compound has been evaluated in experimental models that simulate ischemic stroke. Specifically, oleandrin, the parent glycoside of oleandrigenin, has demonstrated significant neuroprotective effects in brain slice models subjected to oxygen and glucose deprivation (OGD), a standard in vitro method to mimic the cellular damage that occurs during an ischemic event. pharmacompass.com

In these studies, neural tissues treated with oleandrin showed substantial protection from the damage typically induced by OGD. pharmacompass.com The botanical drug PBI-05204, a supercritical CO2 extract of Nerium oleander for which oleandrin is the principal active component, also conferred significant neuroprotection in these brain slice-based stroke models. pharmacompass.com A critical finding from this research is that the neuroprotective activity was maintained even when administration was delayed for several hours after the initial OGD-induced injury, suggesting a potential therapeutic window for intervention. pharmacompass.com The neuroprotective activity of PBI-05204 is attributed primarily to its cardiac glycoside constituents, including oleandrin. pharmacompass.com

Table 1: Neuroprotective Effects in Brain Slice Model

| Compound/Extract | Model | Key Finding | Citation |

|---|---|---|---|

| Oleandrin | Organotypic brain slices with Oxygen-Glucose Deprivation (OGD) | Provides significant neuroprotection to neural tissues damaged by OGD. | pharmacompass.com |

| PBI-05204 | Organotypic brain slices with Oxygen-Glucose Deprivation (OGD) | Confers significant neuroprotection, even with delayed administration post-OGD. | pharmacompass.com |

In Vivo Neuroprotection Models

The promising results from in vitro brain slice models have been extended to in vivo animal models of ischemic injury. Research has confirmed that oleandrin is capable of crossing the blood-brain barrier, a crucial characteristic for any centrally acting neuroprotective agent. pharmacompass.com In a novel model for in vivo neuroprotection, both pure oleandrin and the botanical extract PBI-05204 demonstrated protective effects against neuronal death associated with ischemic injury. pharmacompass.com These findings underscore the potential of oleandrin-related compounds in mitigating the neuronal damage that follows an ischemic stroke. pharmacompass.com

Immunomodulatory Research in Preclinical Contexts

Modulation of Immune Cell Activity (e.g., T-helper cells)

Oleandrin and related extracts have been shown to exert direct effects on the activity of various immune cells. In in vitro studies using human peripheral blood mononuclear cells (PBMCs), oleandrin and the extract PBI-05204 triggered an increased expression of the activation markers CD69 and CD25 on T cells, although the effect was noted as mild compared to the more robust activation of monocytes and Natural Killer (NK) cells. nih.gov

Alterations in Cytokine and Chemokine Profiles

The immunomodulatory effects of oleandrin are further evidenced by its ability to alter the production of cytokines and chemokines, with effects appearing to be context-dependent. In direct treatment of resting immune cells, oleandrin and the PBI-05204 extract induced the production of several pro-inflammatory, immune-activating cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Macrophage Inflammatory Protein-1beta (MIP-1β). nih.govmdpi.com Additionally, oleandrin treatment has been observed to decrease the expression of the immunosuppressive cytokine Interleukin-10 (IL-10) while increasing IL-2 and IFN-γ secretion. nih.gov

Conversely, under pre-existing inflammatory conditions stimulated by lipopolysaccharide (LPS), oleandrin demonstrated an anti-inflammatory effect. It has been shown to reduce the levels of key cytokines and chemokines, such as IL-6, IL-8, Tumor Necrosis Factor-alpha (TNF-α), and monocyte chemoattractant protein-1. avma.orgmdpi.com This dual activity suggests that oleandrin can modulate the immune response by either stimulating or suppressing cytokine production depending on the inflammatory state of the cellular environment. avma.orgmdpi.com

Table 2: Effects of Oleandrin on Cytokine Production

| Condition | Cytokine/Chemokine | Effect | Citation |

|---|---|---|---|

| Resting PBMCs | IL-1β, IL-6, IFN-γ, MIP-1β | Increased Production | nih.govmdpi.com |

| Resting PBMCs | IL-10 | Decreased Expression | nih.gov |

| Resting PBMCs | IL-2, IFN-γ | Increased Secretion | nih.gov |

| Inflamed Cells (LPS-stimulated) | IL-6, IL-8, TNF-α, MCP-1 | Reduced Levels | avma.orgmdpi.com |

Impact on Immune Response Gene Transcription (e.g., NF-κB inhibition)

A primary mechanism underlying the immunomodulatory and anti-inflammatory effects of oleandrin is its potent inhibition of key transcription factors that regulate immune response genes. pharmacompass.comnih.gov Extensive research has identified oleandrin as a powerful inhibitor of Nuclear Factor-kappaB (NF-κB) activation. pharmacompass.comnih.govresearchgate.net NF-κB is a critical transcription factor that controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules. pharmacompass.com

Oleandrin blocks the activation of NF-κB induced by inflammatory agents like Tumor Necrosis Factor (TNF) in a concentration- and time-dependent manner. nih.govresearchgate.net This inhibitory effect is mediated through the prevention of phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. nih.govresearchgate.net By stabilizing IκBα, oleandrin keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and initiating the transcription of inflammatory genes. nih.gov This mechanism provides a molecular basis for the compound's ability to suppress inflammation. nih.govresearchgate.net The inhibitory action of oleandrin on NF-κB is not specific to one cell type and has been observed in various human, murine, and insect cells. nih.govresearchgate.net

Anti-angiogenic and Anti-migratory Effects in Cellular Models

Preclinical studies on cardiac glycosides that are structurally related to this compound have revealed significant anti-angiogenic and anti-migratory properties. For instance, digitoxigenin monodigitoxoside has been shown to inhibit cell proliferation, invasion, and migration in human lung cancer cell lines. Another related cardenolide, convallatoxin, inhibits angiogenesis both in vitro and in vivo and also suppresses cell migration and invasion. researchgate.net The anti-migratory effects of several cardiac glycosides in breast cancer cells have been linked to the inhibition of the Na+/K+-ATPase ion pump. researchgate.net

The extract Anvirzel™, which contains oleandrin and its aglycone oleandrigenin, has been found to inhibit the transportation of fibroblast growth factor-2 (FGF-2). researchgate.netresearchgate.net Since FGF-2 is a potent pro-angiogenic factor, its inhibition suggests a mechanism for anti-angiogenic activity.

Table 3: Anti-Angiogenic and Anti-Migratory Effects of Related Cardenolides

| Compound | Cell Model | Effect | Citation |

|---|---|---|---|

| Digitoxigenin monodigitoxoside | Human lung cancer cells | Inhibition of proliferation, invasion, and migration | researchgate.net |

| Convallatoxin | Various | Inhibition of angiogenesis, migration, and invasion | researchgate.net |

| Oleandrin / Oleandrigenin (in Anvirzel™) | Human prostate cancer cells | Inhibition of FGF-2 export | researchgate.netresearchgate.net |

Inhibition of Endothelial Cell Proliferation, Migration, and Tubulogenesis

No information is available on the effects of this compound on the proliferation, migration, and tube formation of endothelial cells.

Regulation of Metastatic Pathways and Cell Invasion

There is no available data concerning the impact of this compound on the molecular pathways involved in metastasis or on the invasive potential of cancer cells.

Investigation of Synergistic Effects with Established Agents in Preclinical Models

No studies were found that investigate the potential synergistic or combination effects of this compound with other therapeutic agents in preclinical cancer models.

Structure Activity Relationship Sar Studies and Molecular Modification of Oleandrigenin Monodigitoxoside

Contributions of the Oleandrigenin Aglycone Moiety to Biological Activity

The aglycone, or non-sugar portion, of a cardiac glycoside is considered the primary pharmacophore, meaning it is the part of the molecule responsible for its biological activity. nih.govfrontiersin.orgfrontiersin.org In the case of oleandrigenin monodigitoxoside, the aglycone is oleandrigenin. mdpi.com The cardiac activity of these compounds is directly linked to this steroidal core. philadelphia.edu.jo

Key structural features of the aglycone that are crucial for activity include:

Ring Fusion: Cardiac glycosides possess a characteristic "U"-shaped structure resulting from the specific fusion of the A/B, B/C, and C/D rings of the steroid nucleus. mdpi.com The cis-fusion of the C and D rings is essential; compounds with a trans-fusion at this junction are inactive. philadelphia.edu.jo While not strictly mandatory, a cis-fusion of the A and B rings is also important, as conversion to a trans-system significantly reduces activity. frontiersin.orgphiladelphia.edu.jo

Hydroxyl Group at C-14: A hydroxyl (-OH) group at the C-14 position in the beta (β) configuration is a hallmark of cardiotonic steroids and is vital for their activity. nih.gov

Substituents: The presence and nature of other substituents on the steroid nucleus can modulate the activity. Oleandrigenin, for instance, features a distinctive acetoxy group at the C-16 position. nih.gov

The aglycone itself, such as oleandrigenin, can inhibit the Na+/K+-ATPase enzyme and has been shown to inhibit the expression of fibroblast growth factor 2 (FGF-2) in cancer cells. mdpi.com However, the potency and pharmacokinetic properties are significantly influenced by the attached sugar.

Role of the Monodigitoxoside Sugar Moiety in Biological Efficacy and Cellular Interactions

The contributions of the sugar moiety include:

Potency and Efficacy: The presence of a sugar generally enhances the biological activity of the aglycone. philadelphia.edu.jo Studies on similar cardiac glycosides, like digitoxigenin (B1670572), have shown that adding a sugar moiety significantly increases the binding affinity to the Na+/K+-ATPase. For example, digitoxigenin monodigitoxoside has a binding affinity 6.11 times greater than the digitoxigenin aglycone alone. rsc.org

Pharmacokinetics: The sugar portion affects the water solubility, absorption, and metabolism of the compound. nih.govmdpi.com Glycosylated forms are generally more soluble and have better distribution in the body compared to the aglycone alone. mdpi.com Conversely, free aglycones are often absorbed more quickly and metabolized more easily. frontiersin.orgmdpi.com The type of sugar can also impact the pharmacokinetic profile. frontiersin.org

Cellular Interactions: The sugar moiety is crucial for the molecule's interaction with cellular targets and transport proteins. nih.gov The stereochemistry and type of sugar influence the binding affinity to the Na+/K+-ATPase receptor protein. mdpi.com For instance, modifications to the sugar can lead to synthetic analogs with increased cytotoxic activity. researchgate.net The number and type of sugars can have a profound effect on biological activity. nih.gov

| Compound | Relative Binding Affinity to Na+/K+-ATPase |

|---|---|

| Digitoxigenin (Aglycone) | 1x |

| Digitoxigenin monodigitoxoside | 6.11x |

| Digitoxin (B75463) (Trisaccharide) | 4.26x |

Table 1: Comparison of relative binding affinities of digitoxigenin and its glycosides to Na+/K+-ATPase, illustrating the significant enhancement of activity by the sugar moiety. Data sourced from studies on digitoxigenin-based glycosides. rsc.org

Influence of Lactone Ring Structure on Pharmacological Profile

The unsaturated lactone ring attached at the C-17β position of the steroid nucleus is another essential feature for the biological activity of cardiac glycosides. philadelphia.edu.joresearchgate.net The structure of this ring classifies the cardiac glycoside into one of two major subtypes. mdpi.com

Cardenolides: These compounds, including this compound, possess a five-membered α,β-unsaturated γ-lactone (or butenolide) ring. mdpi.comphcogrev.com

Bufadienolides: These contain a six-membered, doubly unsaturated α-pyrone ring. mdpi.comphcogrev.com

The lactone ring's β-configuration at C-17 is crucial for activity. philadelphia.edu.jo This unsaturated lactone ring plays a significant role in the binding of the molecule to its receptor, the Na+/K+-ATPase. philadelphia.edu.joresearchgate.net The absence or saturation of this ring renders the glycoside cardio-inactive. researchgate.netresearchgate.net While both cardenolides and bufadienolides inhibit the Na+/K+-ATPase, their structural differences lead to variations in potency and toxicity. Bufadienolides generally show higher potency but also a narrower therapeutic window compared to the more clinically utilized cardenolides. mdpi.com

Impact of Steroid Nucleus Substitutions on Biological Function (e.g., C-16, C-12 modifications)

C-16 Modifications: Oleandrigenin is characterized by an acetoxy group (-OCOCH₃) at the C-16 position in the β-configuration. nih.govnih.gov This feature distinguishes it from many other common cardiac glycosides like digitoxigenin and digoxin (B3395198). This substitution is a key factor in its specific biological profile.

C-12 Modifications: The presence or absence of a hydroxyl group at the C-12 position is another critical determinant of a cardiac glycoside's properties. For example, the only structural difference between digoxin and digitoxin is a hydroxyl group at C-12 in digoxin. researchgate.net This single modification makes digoxin more polar than digitoxin, affecting its pharmacokinetic behavior. nih.gov

These substitutions highlight how small changes to the aglycone structure can lead to significant differences in pharmacological activity.

| Compound | Key Substitutions on Steroid Nucleus | Resulting Property |

|---|---|---|

| Oleandrigenin | 16β-acetoxy group | Contributes to its unique biological profile |

| Digoxin | 12β-hydroxyl group | Increased polarity compared to digitoxin |

| Digitoxigenin | No hydroxyl at C-12 | Less polar, more lipid-soluble |

Table 2: Impact of key substitutions on the steroid nucleus of different cardiac glycoside aglycones. nih.govnih.govresearchgate.net

Design and Synthesis of this compound Analogues for Modulated Activity

The detailed understanding of the structure-activity relationships of oleandrigenin and its glycosides has spurred efforts to design and synthesize analogues with improved or modulated activity. Research in this area aims to create new compounds with enhanced therapeutic properties, such as increased potency against specific targets or a wider therapeutic index.

Synthetic efforts have focused on several strategies:

Total Synthesis: Researchers have developed concise total syntheses of oleandrigenin from readily available steroid precursors. nih.gov These synthetic routes allow for the creation of the core aglycone, which can then be modified.

Glycosylation and Glycorandomization: A key area of analogue development is the modification of the sugar moiety. Synthetic oleandrigenin has been successfully glycosylated with different sugar donors to produce novel glycosides like rhodexin B. nih.govchemrxiv.org This process, sometimes called glycorandomization, involves attaching various sugar units to the aglycone to create libraries of new compounds for biological screening. researchgate.net

Modification of Existing Structures: Another approach involves the chemical modification of naturally occurring cardiac glycosides. For instance, two novel oleandrigenin analogues were generated in three steps from the more readily available gitoxigenin. researchgate.net Other strategies involve creating hydrolytically stable analogues by replacing the 3β-carbohydrate with a 3β-amine moiety, which has been shown to yield compounds with significant biological activity. researchgate.net

These synthetic and semi-synthetic approaches enable a systematic exploration of the chemical space around this compound, paving the way for the development of new therapeutic agents with fine-tuned pharmacological profiles. nih.govresearchgate.net

Advanced Analytical Methodologies for Oleandrigenin Monodigitoxoside Research and Characterization

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) stands as a cornerstone in the analysis of cardiac glycosides due to its exceptional sensitivity and specificity. When coupled with chromatographic separation techniques, MS provides a powerful tool for analyzing complex mixtures and characterizing individual components.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Identification and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the analysis of Oleandrigenin monodigitoxoside in various matrices, from plant extracts to biological samples. nih.govfrontiersin.org The initial separation of the compound from a complex mixture is achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), typically with a reversed-phase column.

For identification, the mass spectrometer provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or other adducts of this compound. Further structural information is obtained through tandem mass spectrometry (MS/MS). In this technique, the parent ion of this compound is selected and subjected to collision-induced dissociation (CID), resulting in a characteristic fragmentation pattern. nih.gov This pattern, which includes the loss of the digitoxose (B191001) sugar moiety and subsequent fragmentations of the oleandrigenin aglycone, serves as a fingerprint for the compound, allowing for its confident identification.

Quantitative analysis is typically performed using LC-MS/MS in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. rsc.org This involves monitoring specific precursor-to-product ion transitions, which significantly enhances the selectivity and sensitivity of the assay, enabling the detection and quantification of this compound at very low concentrations. researchgate.net

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode |

| Parent Ion | [M+H]⁺ of this compound |

| Key MS/MS Transitions | Precursor ion → Fragment ion (loss of sugar moiety) Precursor ion → Fragment ion (aglycone fragments) |

| Application | Identification and quantification in complex mixtures |

Gas Chromatography-Mass Spectrometry (GC-MS) for Aglycone Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the aglycone of this compound, oleandrigenin, like other steroids, is not sufficiently volatile for direct GC-MS analysis. researchgate.netmdpi.com Therefore, a crucial derivatization step is required to increase its volatility and thermal stability. sigmaaldrich.com

The most common derivatization method is silylation, where active hydrogens in the hydroxyl groups of the oleandrigenin molecule are replaced with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often used for this purpose. researchgate.net

Once derivatized, the silylated oleandrigenin can be separated on a GC column and detected by the mass spectrometer. The electron ionization (EI) source in the GC-MS system produces a characteristic fragmentation pattern of the derivatized aglycone, which can be used for its identification by comparing the obtained spectrum with spectral libraries.

| Step | Description |

| 1. Hydrolysis | Cleavage of the glycosidic bond to release the oleandrigenin aglycone. |

| 2. Derivatization | Reaction with a silylation agent (e.g., BSTFA, MSTFA) to form a volatile derivative. |

| 3. GC Separation | Separation of the derivatized aglycone from other components on a capillary column. |

| 4. MS Detection | Ionization (typically Electron Ionization) and mass analysis to obtain a fragmentation pattern for identification. |

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, typically with mass errors in the low ppm range. nih.govnih.gov This capability is invaluable for the structural elucidation of this compound and its aglycone.

By determining the exact mass of the parent ion, it is possible to deduce the elemental composition of the molecule, which is a critical first step in identifying an unknown compound or confirming the structure of a known one.

Furthermore, HRMS can be used to analyze the fragmentation pattern of this compound and its aglycone, oleandrigenin, in great detail. The high mass accuracy allows for the unambiguous assignment of elemental compositions to the fragment ions, which provides deep insights into the structure of the molecule and the fragmentation pathways. For instance, the fragmentation of oleandrigenin typically involves the loss of the acetyl group, followed by sequential losses of water molecules from the steroid nucleus. researchgate.net

| m/z of Precursor Ion [M+H]⁺ for Oleandrigenin | Neutral Loss | m/z of Fragment Ion | Proposed Formula of Neutral Loss |

| 433 | 60 | 373 | CH₃COOH |

| 373 | 18 | 355 | H₂O |

| 355 | 18 | 337 | H₂O |

| 337 | 18 | 319 | H₂O |

| 319 | 28 | 309 | CO |

Data derived from studies on the fragmentation of oleandrigenin. researchgate.net

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution, including the determination of stereochemistry and conformation. For a molecule like this compound, a combination of one-dimensional and two-dimensional NMR experiments is essential.

One-Dimensional and Two-Dimensional NMR Applications for Structural Confirmation

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their coupling relationships. The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

While 1D NMR is a powerful tool, the complexity of the this compound molecule often leads to overlapping signals in the ¹H NMR spectrum. Two-dimensional (2D) NMR experiments are employed to overcome this challenge and to establish the connectivity between atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the steroid and sugar moieties.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the different spin systems and for establishing the linkage between the oleandrigenin aglycone and the digitoxose sugar.

Together, these experiments allow for the complete assignment of all proton and carbon signals, thus confirming the planar structure of this compound. researchgate.net

Elucidation of Conformation and Stereochemistry

The biological activity of cardiac glycosides is highly dependent on their three-dimensional structure. philadelphia.edu.jonih.gov NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), is a key technique for determining the stereochemistry and preferred conformation of this compound in solution. acdlabs.com

NOE is observed between protons that are close in space, regardless of whether they are connected through chemical bonds. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to map these spatial proximities. By analyzing the NOE cross-peaks, it is possible to determine the relative stereochemistry of the chiral centers in both the steroid nucleus and the sugar moiety. researchgate.net For example, the stereochemistry of the ring junctions in the steroid core can be confirmed by observing specific NOE correlations. hampshire.edu

Furthermore, the analysis of coupling constants, particularly ³J(H,H) values, can provide information about dihedral angles, which helps in defining the conformation of the rings in the molecule. This information, combined with NOE data, allows for the construction of a detailed 3D model of this compound in solution.

| NMR Experiment | Information Obtained | Application to this compound |

| ¹H NMR | Proton chemical shifts, coupling constants, integration | Identifies types of protons and their connectivity |

| ¹³C NMR | Carbon chemical shifts | Identifies types of carbon atoms |

| COSY | ¹H-¹H correlations through bonds | Establishes proton spin systems in the aglycone and sugar |

| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons |

| HMBC | ¹H-¹³C long-range correlations | Connects spin systems and confirms the glycosidic linkage |

| NOESY/ROESY | ¹H-¹H correlations through space | Determines relative stereochemistry and conformation |

Advanced Spectroscopic and Chromatographic Separations

Advanced analytical techniques are indispensable for the isolation, purification, and characterization of complex natural products like this compound. Methodologies combining chromatographic separation with spectroscopic detection provide the high resolution and sensitivity required for this work.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cardiac glycosides due to its high resolution, sensitivity, and efficiency in separating components within a complex mixture. longdom.org The primary application of HPLC in the context of this compound is to assess the purity of isolated samples and to separate it from closely related analogues and impurities.

The separation principle relies on the differential partitioning of the analyte between a stationary phase packed in a column and a liquid mobile phase pumped through the column under high pressure. longdom.org For cardiac glycosides, reversed-phase HPLC (RP-HPLC) is the most common modality. In this setup, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Detailed research findings indicate that the precise separation of cardiac glycosides is highly dependent on the specific conditions of the HPLC method. Key parameters that are optimized include the column chemistry, the mobile phase composition and gradient, flow rate, and detector settings. UV-Vis spectroscopy is a common detection method, as cardiac glycosides typically possess a chromophore that absorbs light in the ultraviolet range. longdom.org The integration of HPLC with advanced detectors like mass spectrometry (HPLC-MS) further enhances specificity and sensitivity, allowing for definitive identification based on mass-to-charge ratio.

Table 1: Typical HPLC Parameters for Cardiac Glycoside Analysis

| Parameter | Typical Specification | Purpose |

| Column | Reversed-Phase C18 or C8, 2-5 µm particle size | Stationary phase for separating compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water | Elutes compounds from the column; gradient allows for separation of compounds with varying polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase and affects separation resolution and analysis time. |

| Detection | UV-Vis Detector (e.g., at 220 nm) or Mass Spectrometer (MS) | Quantifies and identifies the compound as it elutes from the column. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system for analysis. |

This analytical approach is crucial for quality control, ensuring the purity of standards used in research and for separating individual glycosides from plant extracts. vliz.be

Near-Infrared Spectroscopy (NIRS) for Qualitative and Quantitative Analysis

Near-Infrared Spectroscopy (NIRS) is a rapid, non-destructive analytical technique that has gained traction for the qualitative and quantitative assessment of natural products. mdpi.com NIRS measures the absorption of light in the near-infrared region of the electromagnetic spectrum (approximately 1000–2500 nm). mdpi.com This absorption corresponds to overtones and combination bands of fundamental molecular vibrations, such as those from C-H, O-H, and N-H bonds. frontiersin.org

For this compound, NIRS can serve as a powerful tool for both initial screening and quantification in bulk samples, such as dried plant material. nih.gov

Qualitative Analysis: NIRS can be used to create a unique spectral "fingerprint" of a sample. frontiersin.org By comparing the spectrum of an unknown sample to a library of spectra from authenticated standards, it is possible to quickly identify the presence of this compound or classify the sample based on its chemical profile.

Quantitative Analysis: To quantify the compound, a calibration model must be developed. researchgate.net This involves collecting NIRS spectra from a large set of samples for which the concentration of this compound has been precisely determined by a reference method, such as HPLC. nih.gov Chemometric techniques, particularly Partial Least Squares (PLS) regression, are then used to build a mathematical model that correlates the spectral data with the concentration values. nih.govresearchgate.net Once validated, this model can be used to predict the concentration in new, unknown samples based solely on their NIRS spectrum.

The development of a robust NIRS method is a multi-step process that requires careful statistical validation.

Table 2: Stages of NIRS Method Development for Quantitative Analysis

| Stage | Description | Key Activities |

| 1. Sample Set Selection | A diverse set of samples covering the expected concentration range is collected. | Sourcing plant material, preparing standards with varying concentrations. |

| 2. Reference Analysis | The exact concentration of the analyte in each sample is measured using a primary method like HPLC. | Performing accurate and precise HPLC measurements for all samples. |

| 3. Spectral Acquisition | NIRS spectra are collected for all samples under standardized conditions. | Controlling sample presentation, temperature, and instrument parameters. |

| 4. Chemometric Modeling | A mathematical model is built to correlate the spectral data with the reference values. | Applying data pre-processing (e.g., derivatives, smoothing) and a regression algorithm (e.g., PLS). |

| 5. Model Validation | The model's predictive ability is tested on an independent set of samples not used in the calibration. | Assessing parameters like Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²). |

The primary advantages of NIRS are its speed, minimal sample preparation, and cost-effectiveness, making it suitable for high-throughput screening in agricultural and quality control settings. frontiersin.org

Immunochemical Detection Techniques

Immunochemical methods leverage the high specificity of antibody-antigen interactions to detect and quantify target molecules. These techniques offer high sensitivity, making them valuable for analyzing biological samples where concentrations may be very low.

Development and Validation of Immunoassays for this compound and its Analogues

Immunoassays for cardiac glycosides are developed by using the target molecule (or a derivative) as a hapten to generate specific antibodies. These antibodies are then employed in various assay formats, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence polarization immunoassay (FPIA), to quantify the compound.

The development process involves:

Antibody Production: Generating monoclonal or polyclonal antibodies that specifically recognize this compound.

Assay Design: Selecting an appropriate format (e.g., competitive ELISA) and optimizing conditions such as antibody concentration, incubation times, and detection reagents.

Validation: Rigorously testing the assay for key performance characteristics, including sensitivity (limit of detection), specificity (cross-reactivity), accuracy, and precision.